[4-(2-Phenoxyethylsulfamoyl)phenoxy]acetic acid, methyl ester
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Overview
Description
METHYL 2-{4-[(2-PHENOXYETHYL)SULFAMOYL]PHENOXY}ACETATE is an organic compound with the molecular formula C17H19NO6S. It is known for its unique structure, which includes a phenoxy group, a sulfamoyl group, and an acetate group.
Preparation Methods
The synthesis of METHYL 2-{4-[(2-PHENOXYETHYL)SULFAMOYL]PHENOXY}ACETATE typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and sulfamoyl chlorides.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Synthetic Routes: The synthetic route may involve the formation of an intermediate compound, which is then reacted with methyl acetate to form the final product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
METHYL 2-{4-[(2-PHENOXYETHYL)SULFAMOYL]PHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-{4-[(2-PHENOXYETHYL)SULFAMOYL]PHENOXY}ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[(2-PHENOXYETHYL)SULFAMOYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The phenoxy and sulfamoyl groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 2-{4-[(2-PHENOXYETHYL)SULFAMOYL]PHENOXY}ACETATE can be compared with other similar compounds, such as:
METHYL 2-{4-[(2-PHENOXYETHYL)SULFAMOYL]PHENOXY}PROPIONATE: This compound has a similar structure but with a propionate group instead of an acetate group.
METHYL 2-{4-[(2-PHENOXYETHYL)SULFAMOYL]PHENOXY}BUTYRATE: This compound has a butyrate group instead of an acetate group.
The uniqueness of METHYL 2-{4-[(2-PHENOXYETHYL)SULFAMOYL]PHENOXY}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19NO6S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 2-[4-(2-phenoxyethylsulfamoyl)phenoxy]acetate |
InChI |
InChI=1S/C17H19NO6S/c1-22-17(19)13-24-15-7-9-16(10-8-15)25(20,21)18-11-12-23-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
InChI Key |
AQHVKDDMBYELBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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